molecular formula C18H17FN4OS2 B2447552 3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1172052-64-0

3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2447552
CAS No.: 1172052-64-0
M. Wt: 388.48
InChI Key: XPBHDZLEVUKFJL-UHFFFAOYSA-N
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Description

3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic compound designed for preclinical research, featuring a hybrid structure that incorporates two pharmaceutically significant heterocyclic moieties: the 1,3,4-thiadiazole and the thiophene ring . The 1,3,4-thiadiazole scaffold is a well-recognized bioisostere of pyrimidine bases, which allows derivatives to potentially interfere with nucleic acid replication processes in target cells . This scaffold is found in compounds with a wide range of documented biological activities, including promising antitumor properties against various human cancer cell lines, such as hepatocellular carcinoma (HepG-2) and lung cancer (A-549) . Furthermore, the piperidine carboxamide group is a common feature in many bioactive molecules and can contribute to binding affinity with specific enzymatic targets. While the specific mechanism of action for this compound requires empirical determination, its structure suggests potential for researchers investigating novel oncological pathways, enzyme inhibition, and receptor interactions. This product is provided for non-human, in-vitro research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4OS2/c19-14-7-2-1-6-13(14)17-22-21-16(26-17)12-5-3-9-23(11-12)18(24)20-15-8-4-10-25-15/h1-2,4,6-8,10,12H,3,5,9,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBHDZLEVUKFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CS2)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a novel thiadiazole derivative that has garnered attention for its potential biological activities. Thiadiazole derivatives are known for a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. This article provides a detailed overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C_{16}H_{15}F_{N}_{4}O_{S}, with a molecular weight of 318.38 g/mol. The structure includes a thiadiazole ring, a piperidine moiety, and a fluorophenyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₅FN₄OS
Molecular Weight318.38 g/mol
IUPAC NameThis compound
CAS NumberNot available

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The presence of the piperidine and thiophen groups may enhance the binding affinity to target sites.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole scaffold can inhibit the growth of various bacterial strains. In vitro tests demonstrated that derivatives similar to this compound showed promising results against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Thiadiazole derivatives have been evaluated for their anticancer potential. A study highlighted that compounds with similar structures inhibited cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.28 to 0.52 µg/ml . The specific compound may exhibit similar properties due to its structural analogies.

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has also been documented. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting that the compound may have therapeutic applications in inflammatory diseases.

Antiviral Activity

Emerging research indicates that thiadiazole derivatives can act as antiviral agents by inhibiting viral replication mechanisms. For example, certain derivatives have demonstrated efficacy against viral RNA polymerases . The specific interactions of this compound with viral targets remain an area for further exploration.

Case Studies

  • Antimicrobial Evaluation : In a comparative study of various thiadiazole derivatives, the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Studies : A series of related compounds were tested on human cancer cell lines, revealing that modifications in the thiadiazole structure could lead to enhanced anticancer activity.
  • Inflammation Models : In vivo models demonstrated that administration of similar thiadiazole derivatives resulted in reduced inflammation markers in animal models of arthritis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized via multi-step reactions, typically starting with the formation of the thiadiazole core. A common approach involves cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions, followed by coupling with piperidine and thiophene carboxamide precursors. Key steps include:

  • Cyclization : Use POCl₃ or H₂SO₄ as catalysts in refluxing solvents like ethanol or DMF .
  • Coupling : Amide bond formation via carbodiimide-mediated reactions (e.g., EDC/HOBt) under inert atmospheres .
  • Optimization : Reaction yields (typically 50–70%) can be improved by adjusting solvent polarity (e.g., switching from DCM to acetone), temperature gradients, and purification via column chromatography .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiadiazole ring and piperidine substitution patterns. Key signals include aromatic protons (δ 7.2–8.1 ppm) and piperidine methylenes (δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-F stretch) validate functional groups .
  • HPLC-MS : Purity (>95%) is assessed using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What in vitro biological assays are used for preliminary activity screening?

  • Methodology :

  • Antimicrobial Testing : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using nonlinear regression .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, measuring activity at 10–100 µM concentrations .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. methylphenyl substituents) influence bioactivity?

  • Methodology :

  • SAR Studies : Compare analogs with varying substituents using standardized assays. For example:
SubstituentAntimicrobial MIC (µg/mL)Cytotoxicity IC₅₀ (µM)
2-Fluorophenyl8.2 (S. aureus)12.5 (MCF-7)
4-Methylphenyl32.1 (S. aureus)25.8 (MCF-7)
The electron-withdrawing fluorine enhances membrane permeability and target binding .

Q. What mechanistic pathways explain its anticancer activity?

  • Methodology :

  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptosis in treated cells .
  • ROS Detection : DCFH-DA probes measure reactive oxygen species generation, linked to mitochondrial dysfunction .
  • Molecular Dynamics Simulations : Dock the compound into ATP-binding pockets of kinases (e.g., EGFR) to predict binding affinities .

Q. How can conflicting data on synthesis yields or bioactivity across studies be resolved?

  • Methodology :

  • Reproducibility Checks : Replicate reactions under reported conditions (e.g., 90°C reflux in POCl₃) while monitoring by TLC .
  • Meta-Analysis : Compare bioactivity datasets using ANOVA to identify outliers or assay-specific variability .
  • Advanced Analytics : Use LC-MS/MS to detect trace impurities (<1%) that may skew biological results .

Q. What computational methods predict its pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : SwissADME or QikProp to estimate logP (2.1–3.5), BBB permeability, and CYP450 inhibition .
  • Density Functional Theory (DFT) : Calculate electrostatic potentials to identify nucleophilic/electrophilic regions influencing reactivity .

Q. Which enzymatic targets are most sensitive to inhibition by this compound?

  • Methodology :

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., JAK2, CDK2) at 10 µM, identifying >50% inhibition for prioritized targets .
  • ITC Binding Studies : Measure thermodynamic parameters (ΔG, Kd) for high-affinity interactions (e.g., Kd = 120 nM for PI3Kγ) .

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